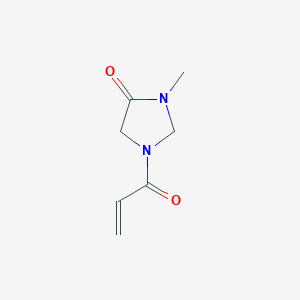

![molecular formula C19H24N4O4 B2683270 1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide CAS No. 1024279-48-8](/img/structure/B2683270.png)

1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide” is a quinazolinone derivative . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolinones can be synthesized through various methods. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone, 4-pyrimidinone or 2,4-pyrimidinedione ring . The specific compound “1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide” has a molecular formula of C19H24N4O4 and a molecular weight of 372.425.Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, substituted quinazolinones derivatives were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Applications De Recherche Scientifique

Antibacterial Agent

Quinazoline-2,4(1H,3H)-dione derivatives have been found to be potential antibacterial agents . They act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This makes them effective in preventing bacterial resistance problems .

Antimicrobial Activity

These compounds have shown moderate antimicrobial activities against both Gram-positive and Gram-negative bacterial strains . The antimicrobial activities were studied using the Agar well diffusion method .

Antiviral Agent

Pyrroloquinoline quinone, a related compound, has been found to have antiviral effects . It works by disrupting virion stability and loss of infectivity, mainly occurring outside the host cell due to increased redox activity . Furthermore, it may hinder viral replication inside the host cell by inhibiting 3 CLpro/Mpro enzyme activity .

Antitumor Effects

Pomalidomide, a derivative of the compound, exhibits antitumor effects . It has direct antimyeloma activity when administered alongside low-dose dexamethasone .

Immunomodulatory Properties

Pomalidomide also has immunomodulatory properties . It can modulate the immune system, which can be beneficial in treating diseases where the immune response is a factor .

Antiangiogenic Properties

Pomalidomide has antiangiogenic properties . This means it can inhibit the formation of new blood vessels, which is a process often exploited by cancerous tumors to ensure their growth and survival .

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to quinazolinone, bind with high affinity to multiple receptors .

Mode of Action

It is known that compounds with similar structures interact with their targets and cause changes in cellular processes .

Biochemical Pathways

It is known that compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It is known that compounds with similar structures can have diverse biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Orientations Futures

Quinazolinones have attracted the interest of medicinal chemists due to their diverse biological activities and their potential as novel drug molecules . Future research may focus on the development of novel antibiotics to treat resistant bacteria strains , and the investigation of this fused heterocycles as a novel drug molecules .

Propriétés

IUPAC Name |

1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c20-17(25)13-8-11-22(12-9-13)16(24)7-3-4-10-23-18(26)14-5-1-2-6-15(14)21-19(23)27/h1-2,5-6,13H,3-4,7-12H2,(H2,20,25)(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFSCPYMAMKEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2683188.png)

![N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2683193.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)

![1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane](/img/structure/B2683199.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2683203.png)

![{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B2683210.png)